![molecular formula C6H3BrFI B1271558 2-Bromo-4-fluoro-1-iodobenzene CAS No. 202865-73-4](/img/structure/B1271558.png)
2-Bromo-4-fluoro-1-iodobenzene
Overview
Description
2-Bromo-4-fluoro-1-iodobenzene is a chemical compound with the molecular formula C6H3BrFI . It is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-1-iodobenzene is represented by the SMILES notation FC1=CC(Br)=C(I)C=C1 . The InChI Key for the compound is GKGPZAZTXZCUMU-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4-fluoro-1-iodobenzene is involved in the synthesis of tetrasubstituted alkenes . The exact chemical reactions and mechanisms involved in these processes are not specified in the search results.Physical And Chemical Properties Analysis
The compound is a clear pale yellow to yellow or pink liquid . It has a refractive index of 1.6275-1.6315 at 20°C . It is not miscible or difficult to mix in water . The compound is light sensitive and should be stored away from oxidizing agents in a cool, dry, well-ventilated condition, and in the dark .Scientific Research Applications
Synthesis of Tetrasubstituted Alkenes
2-Bromo-4-fluoro-1-iodobenzene: is utilized in the synthesis of tetrasubstituted alkenes, which are valuable in various chemical syntheses. The process involves stereo- and regioselective stannyllithiation of diarylacetylenes . This method allows for precise control over the configuration of the resulting alkenes, which is crucial for the synthesis of complex organic molecules.
Fluorination Reagents
In the field of organofluorine chemistry, 2-Bromo-4-fluoro-1-iodobenzene serves as a precursor for fluorination reagents . These reagents are essential for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and biological properties.
Fluorinated Building Blocks
This compound is also employed as a building block for the synthesis of fluorinated aromatic compounds . The presence of fluorine in pharmaceuticals and agrochemicals can improve their metabolic stability, potency, and selectivity.
Liquid Crystals
Due to its structural properties, 2-Bromo-4-fluoro-1-iodobenzene can be used in the synthesis of liquid crystals . These materials are crucial for display technologies, such as those used in LCD screens.
Organic Light-Emitting Diodes (OLEDs)
The compound’s ability to transfer charge makes it a candidate for use in the development of OLED materials . OLEDs are used in a variety of applications, including displays for smartphones, TVs, and lighting systems.
Polymer Chemistry
2-Bromo-4-fluoro-1-iodobenzene: can act as an initiator or modifier in polymerization reactions . This allows for the creation of polymers with specific properties, such as increased thermal stability or altered electrical conductivity.
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize molecules that are part of drug discovery programs . Its incorporation into new compounds can lead to the development of drugs with improved efficacy and safety profiles.
Pesticide Development
The introduction of fluorine atoms into pesticides can enhance their activity and durability2-Bromo-4-fluoro-1-iodobenzene is a key intermediate in the synthesis of such fluorinated pesticides .
Safety and Hazards
2-Bromo-4-fluoro-1-iodobenzene is classified as a skin irritant and can cause serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling the compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-1-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution. In this process, the bromine, fluorine, or iodine atom on the benzene ring of 2-Bromo-4-fluoro-1-iodobenzene can be replaced by another group, depending on the conditions of the reaction .
Biochemical Pathways
As a synthetic reagent, 2-Bromo-4-fluoro-1-iodobenzene does not typically participate in biochemical pathways within living organisms. Instead, it is used in laboratory settings to synthesize other compounds. For example, it can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Result of Action
The result of the action of 2-Bromo-4-fluoro-1-iodobenzene is the formation of new organic compounds. The specific products depend on the reaction conditions and the other reactants present .
Action Environment
The action of 2-Bromo-4-fluoro-1-iodobenzene is influenced by several environmental factors. For instance, it is light-sensitive and should be stored away from oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition . These factors can influence the compound’s stability and efficacy in reactions .
properties
IUPAC Name |
2-bromo-4-fluoro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPZAZTXZCUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378414 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-iodobenzene | |
CAS RN |
202865-73-4 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.